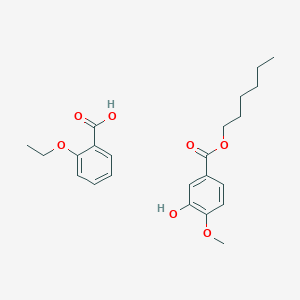
3,4,5-triethoxy-N-(2-methylquinolin-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-triethoxy-N-(2-methylquinolin-5-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmacology. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用机制
The mechanism of action of 3,4,5-triethoxy-N-(2-methylquinolin-5-yl)benzamide is not fully understood. However, it has been suggested that this compound may exert its antitumor activity by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that is essential for the maintenance of tissue homeostasis. Induction of apoptosis in cancer cells leads to their death and subsequent elimination from the body.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. In addition, this compound has been shown to exhibit anti-inflammatory activity. This activity may be attributed to the ability of this compound to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
实验室实验的优点和局限性
The advantages of using 3,4,5-triethoxy-N-(2-methylquinolin-5-yl)benzamide in lab experiments include its potential as an antitumor agent and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of 3,4,5-triethoxy-N-(2-methylquinolin-5-yl)benzamide. First, further studies are needed to fully understand the mechanism of action of this compound. Second, studies are needed to investigate the potential of this compound as a therapeutic agent for the treatment of various types of cancer. Third, studies are needed to investigate the potential of this compound as an anti-inflammatory agent. Fourth, studies are needed to investigate the potential of this compound as a lead compound for the development of new drugs with improved efficacy and reduced toxicity.
Conclusion:
This compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmacology. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. Further studies are needed to fully understand the potential of this compound as a therapeutic agent for the treatment of various types of cancer and as a lead compound for the development of new drugs with improved efficacy and reduced toxicity.
合成方法
The synthesis of 3,4,5-triethoxy-N-(2-methylquinolin-5-yl)benzamide has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 2-methylquinoline-5-carboxylic acid with thionyl chloride to form 2-methylquinoline-5-carbonyl chloride. This intermediate is then reacted with 3,4,5-triethoxybenzamide in the presence of a base such as triethylamine to yield this compound.
科学研究应用
3,4,5-triethoxy-N-(2-methylquinolin-5-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as an antitumor agent. Studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
属性
分子式 |
C23H26N2O4 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC 名称 |
3,4,5-triethoxy-N-(2-methylquinolin-5-yl)benzamide |
InChI |
InChI=1S/C23H26N2O4/c1-5-27-20-13-16(14-21(28-6-2)22(20)29-7-3)23(26)25-19-10-8-9-18-17(19)12-11-15(4)24-18/h8-14H,5-7H2,1-4H3,(H,25,26) |
InChI 键 |
PHDJZKNQKGLOOH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC3=C2C=CC(=N3)C |
规范 SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC3=C2C=CC(=N3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B236802.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B236809.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B236815.png)
![(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B236816.png)
![(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B236818.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B236820.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxybenzamide](/img/structure/B236823.png)
![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236831.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236843.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236856.png)
![N-{4-[4-(Furan-2-carbonyl)-piperazin-1-yl]-phenyl}-2-o-tolyloxy-acetamide](/img/structure/B236858.png)